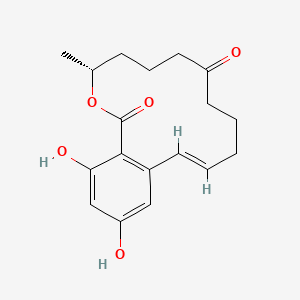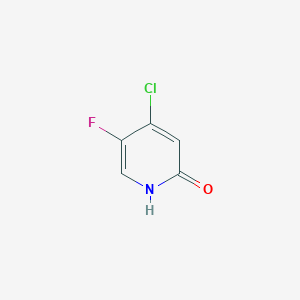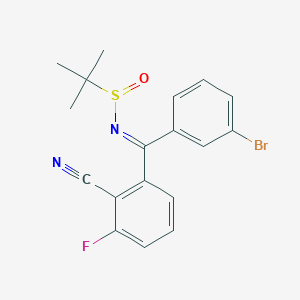
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C18H16BrFN2OS and a molecular weight of 407.3 g/mol . This compound is an intermediate in the synthesis of AZD3839, a potent and selective inhibitor of human Beta-secretase 1 (BACE1) .
Vorbereitungsmethoden
The synthesis of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The starting materials typically include 3-bromophenyl, 2-cyano-3-fluorophenyl, and 2-methylpropane-2-sulfinamide. The reaction conditions often involve the use of solvents such as chloroform and require careful control of temperature and pH . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: As an intermediate in the synthesis of AZD3839, it plays a role in the development of treatments for diseases like Alzheimer’s.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes. In the case of AZD3839, the compound inhibits Beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides, a key factor in the development of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
- N-((3-chlorophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- N-((3-iodophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C18H16BrFN2OS |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
(NE)-N-[(3-bromophenyl)-(2-cyano-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C18H16BrFN2OS/c1-18(2,3)24(23)22-17(12-6-4-7-13(19)10-12)14-8-5-9-16(20)15(14)11-21/h4-10H,1-3H3/b22-17+ |
InChI-Schlüssel |
JMPUYSJSMKSCNC-OQKWZONESA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/N=C(\C1=CC(=CC=C1)Br)/C2=C(C(=CC=C2)F)C#N |
Kanonische SMILES |
CC(C)(C)S(=O)N=C(C1=CC(=CC=C1)Br)C2=C(C(=CC=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


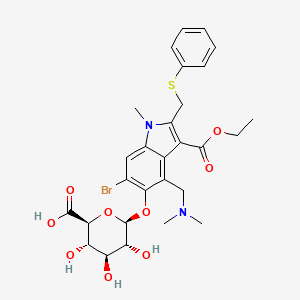
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
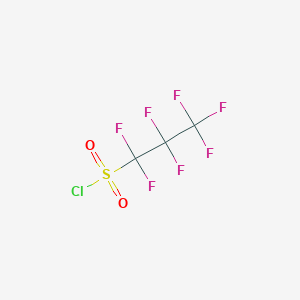

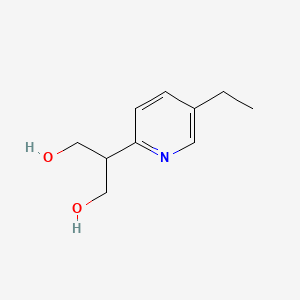
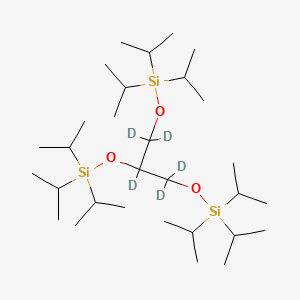
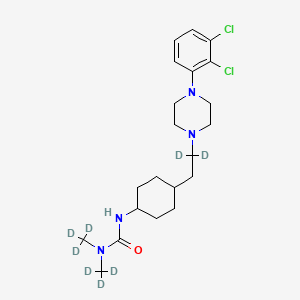
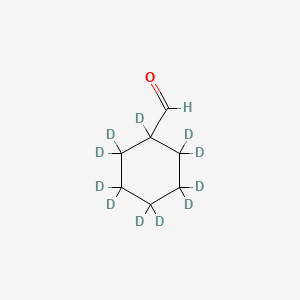
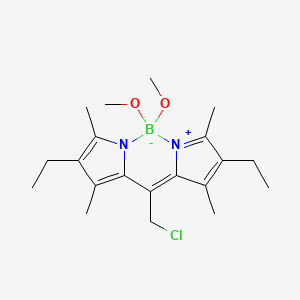
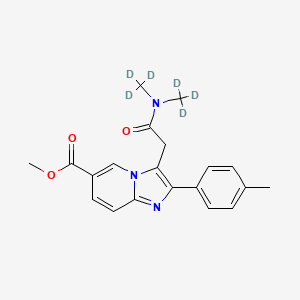
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
